3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide

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3-[1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide (CAS 1255779-12-4) is a synthetic heterocyclic building block belonging to the triazole-oxadiazole hybrid class. The compound features a 1,2,4-oxadiazole core linked to a 1,2,3-triazole ring bearing a para-fluorophenyl substituent, and a terminal carbohydrazide handle.

Molecular Formula C11H8FN7O2
Molecular Weight 289.23
CAS No. 1255779-12-4
Cat. No. B3094256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide
CAS1255779-12-4
Molecular FormulaC11H8FN7O2
Molecular Weight289.23
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=C(N=N2)C3=NOC(=N3)C(=O)NN)F
InChIInChI=1S/C11H8FN7O2/c12-6-1-3-7(4-2-6)19-5-8(16-18-19)9-14-11(21-17-9)10(20)15-13/h1-5H,13H2,(H,15,20)
InChIKeyNPYZGEYXLFZHKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Specification Overview: 3-[1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide (CAS 1255779-12-4) for Procurement-Sensitive Research


3-[1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide (CAS 1255779-12-4) is a synthetic heterocyclic building block belonging to the triazole-oxadiazole hybrid class. The compound features a 1,2,4-oxadiazole core linked to a 1,2,3-triazole ring bearing a para-fluorophenyl substituent, and a terminal carbohydrazide handle . With a molecular weight of 289.23 g/mol and an experimentally determined logP of 1.18, it occupies a moderately polar chemical space suitable for further derivatization in medicinal chemistry campaigns . The compound is supplied at 95% purity and carries GHS irritant warnings (H302/H315/H319/H335) .

Why Generic Substitution of 3-[1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide is Not Acceptable for Rigorous Program Work


Compounds within the triazole-oxadiazole-carbohydrazide family cannot be interchanged without risking reproducibility failure. The para-fluorophenyl substituent on the triazole ring imparts distinct electronic and steric properties that influence lipophilicity (experimental logP 1.18 ), hydrogen-bonding capacity, and metabolic stability in ways that the para-methyl, meta-fluoro, or unsubstituted phenyl analogs do not replicate. Even subtle changes in the aryl substitution pattern alter the compound's chromatographic behavior, crystallinity, and reactivity of the terminal hydrazide toward downstream condensation reactions . The absence of head-to-head biological comparison data for this specific chemical series means that any substitution decision must be grounded in the measurable physicochemical differentiation documented below, rather than assumptions of pharmacological equivalence.

Quantitative Differentiation Evidence for 3-[1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide Against Closest Analogs


Supplier-Specified Purity: 95% (Target Compound) vs. >90% (4-Methylphenyl Analog)

The 4-fluorophenyl target compound is commercially available at a certified purity of 95% from Fluorochem . In contrast, the closest commercially cataloged comparator, 3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide (CAS 1546989-35-8), is offered at a minimum purity specification of >90% by AK Scientific . For downstream applications where stoichiometric precision or impurity profiling is critical (e.g., fragment-based screening, bioconjugation, or SAR expansion), the 5-percentage-point higher purity specification reduces the uncertainty introduced by unidentified impurities.

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Experimental logP (1.18) and Hydrogen-Bond Profile Differentiate the 4-Fluorophenyl Derivative from Alkyl-Substituted Analogs

The experimentally measured logP for the 4-fluorophenyl target compound is 1.18 . The corresponding 4-methylphenyl analog (CAS 1546989-35-8) is predicted to have a higher logP (~1.5 by XLogP3 consensus prediction [1]), reflecting the increased hydrophobicity of the methyl substituent relative to fluorine. Additionally, the 4-fluorophenyl derivative features 6 hydrogen-bond acceptors and 2 hydrogen-bond donors (identical to the methyl analog), but the electron-withdrawing nature of the para-fluoro group alters the charge distribution and dipole moment of the molecule compared to the electron-donating methyl group, potentially affecting solubility and permeability in cellular assays [REFS-1, REFS-2].

Lipophilicity Drug-likeness Physicochemical Properties

Molecular Weight Difference (289.23 vs. 285.27) Impacts Molar Stoichiometry in Conjugation and Library Synthesis

The exact molecular weight of the 4-fluorophenyl target compound is 289.23 g/mol . The closest commercial analog, the 4-methylphenyl derivative, has a molecular weight of 285.27 g/mol . This 3.96 g/mol difference, while modest, becomes significant in automated high-throughput synthesis or when preparing stock solutions at defined molar concentrations for screening campaigns, where even small errors in mass calculation can propagate across a library of hundreds of compounds.

Molecular Weight Reaction Stoichiometry Library Synthesis

Procurement-Relevant Application Scenarios Where 3-[1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide Delivers Verifiable Advantage


Fragment-Based Drug Discovery Requiring Defined Purity and Lipophilicity

When building a fragment library for SPR or NMR screening, the 95% purity and experimentally confirmed logP of 1.18 for the 4-fluorophenyl derivative provide a more reproducible starting point than the >90% purity methyl analog . The lower logP also aligns with fragment-likeness guidelines (logP < 3), making this compound a preferred choice for hit identification campaigns targeting polar binding pockets.

Medicinal Chemistry SAR Expansion Around the Triazole-Oxadiazole Scaffold

The terminal carbohydrazide group serves as a versatile synthetic handle for generating hydrazone, thiosemicarbazide, or cyclized 1,3,4-oxadiazole/thiadiazole libraries. The para-fluoro substituent's electron-withdrawing effect can modulate the electrophilicity of the carbonyl carbon in the carbohydrazide, influencing reaction rates and yields in subsequent derivatization steps compared to electron-donating analogs .

Physicochemical Property Profiling in Early ADME Screening Panels

The experimental logP (1.18) and hydrogen-bond donor/acceptor counts (2/6) make this compound a suitable reference standard for calibrating computational logP/dLogD models within the triazole-oxadiazole chemical space. Its distinct GHS hazard classification (H302/H315/H319/H335) also serves as a safety benchmark when evaluating structurally related analogs in high-throughput screening workflows .

Bioconjugation and Chemical Probe Synthesis Demanding Stoichiometric Precision

In bioconjugation applications where the hydrazide reacts with aldehyde/ketone-functionalized biomolecules, the exact molecular weight of 289.23 g/mol must be used for accurate molar ratio calculations. Substitution with the 4-methylphenyl analog (MW 285.27) without recalculating stoichiometry would result in a 1.4% molar excess or deficit, potentially compromising conjugation efficiency and reproducibility [REFS-1, REFS-2].

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